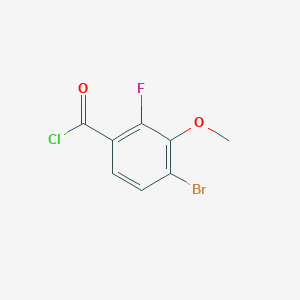

4-Bromo-2-fluoro-3-methoxybenzoyl chloride

Description

4-Bromo-2-fluoro-3-methoxybenzoyl chloride is a highly functionalized aromatic compound. Its structure is characterized by a benzene (B151609) ring substituted with a reactive benzoyl chloride group, a bromine atom, a fluorine atom, and a methoxy (B1213986) group. This specific arrangement of substituents creates a molecule with a unique electronic and steric profile, positioning it as a specialized building block for constructing complex molecular architectures. While direct research focusing exclusively on this compound is specialized, its significance and potential applications can be thoroughly understood by analyzing the well-established chemistry of its constituent functional groups and structurally similar molecules.

Substituted benzoyl chlorides are a cornerstone of organic synthesis, primarily serving as efficient acylating agents. wikipedia.org The reactivity of the acyl chloride group is modulated by the electronic effects of the substituents on the aromatic ring. In this compound, this modulation is particularly complex.

Electron-Withdrawing Effects : The fluorine and bromine atoms exert strong electron-withdrawing inductive effects (-I). This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making the molecule highly reactive toward nucleophiles. stackexchange.com

Electron-Donating Effects : The methoxy group (–OCH₃) exhibits an electron-donating resonance effect (+M), which can partially counteract the inductive withdrawal of the halogens. stackexchange.com

Combined Influence : The net effect is a finely tuned reactivity profile. The powerful activation by the acyl chloride function, combined with the nuanced electronic push-pull of the halogen and methoxy substituents, makes the compound a sophisticated reagent for syntheses where specific levels of reactivity are required.

The table below summarizes the influence of each substituent on the reactivity of the benzoyl chloride moiety.

| Substituent | Position | Electronic Effect | Impact on Carbonyl Carbon |

| Fluoro | 2 | Strong -I, Weak +M | Increases electrophilicity |

| Methoxy | 3 | Weak -I, Strong +M | Decreases electrophilicity |

| Bromo | 4 | Strong -I, Weak +M | Increases electrophilicity |

This interactive table details the electronic contributions of the substituents.

The true value of this compound lies in its capacity as a multifunctional intermediate. Each of its functional groups can be leveraged in distinct synthetic transformations, allowing for the stepwise and controlled construction of highly complex molecules.

The primary application of the benzoyl chloride group is in acylation reactions. It readily reacts with alcohols, amines, and arenes (in Friedel-Crafts reactions) to form esters, amides, and benzophenones, respectively. wikipedia.orgpearson.com These reactions are fundamental in the production of pharmaceuticals, agrochemicals, and dyes. gunjalindustries.com

Furthermore, the bromine atom serves as a versatile synthetic handle. It is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the aromatic core with a wide variety of other molecular fragments. The fluorine and methoxy groups also play a crucial role in influencing the properties of the final products, such as metabolic stability and binding affinity in medicinal chemistry. researchgate.net

The parent compound, benzoyl chloride, has been a staple in organic chemistry since its first preparation in the 19th century. wikipedia.org The development of synthetic methodologies throughout the 20th century, particularly Friedel-Crafts acylations, solidified its importance as a key reagent for attaching benzoyl groups to aromatic systems. prepchem.comacs.org

The introduction of halogens and methoxy groups onto the benzoyl chloride scaffold represented a significant step forward, allowing chemists to fine-tune the molecule's reactivity and properties.

Halogenated Benzoyl Chlorides : Compounds like 4-chlorobenzoyl chloride and 4-fluorobenzoyl chloride became important intermediates for high-performance polymers and pharmaceuticals. wikipedia.org The study of their reaction kinetics provided deep insights into the mechanisms of nucleophilic acyl substitution. nih.gov

Methoxylated Benzoyl Chlorides : The presence of methoxy groups, as seen in anisoyl (4-methoxybenzoyl) chloride, was found to influence reaction pathways and product selectivity. google.com These compounds became crucial in the synthesis of natural products and pharmaceutical agents where specific electronic properties were desired.

The emergence of organofluorine chemistry as a vital field, especially in medicinal chemistry, has further highlighted the importance of fluorinated building blocks. researchgate.netnih.gov The unique properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—have made polysubstituted, fluorinated intermediates like this compound highly relevant to modern drug discovery programs. nih.gov

Current research in organic synthesis is heavily focused on the efficient and selective synthesis of complex, highly functionalized molecules. In this context, intermediates like this compound are of great interest. The trend is moving towards "fragment-based" design in both drug discovery and materials science, where pre-functionalized building blocks are assembled into larger, more complex structures.

The future potential of this compound is significant and multifaceted:

Medicinal Chemistry : Its unique substitution pattern makes it an attractive scaffold for the synthesis of novel bioactive compounds. The combination of a bromine atom for cross-coupling and fluorine/methoxy groups for modulating pharmacokinetic properties is highly desirable for creating libraries of potential drug candidates. nih.govresearchgate.net

Materials Science : The compound could be used to synthesize specialized polymers, liquid crystals, or organic electronic materials. The polarity and electronic nature of the C-F, C-Br, and C-O bonds can be exploited to create materials with tailored optical or electronic properties.

Agrochemicals : As with other substituted benzoyl chlorides, it serves as a potential precursor for new herbicides, fungicides, or insecticides, where the specific halogen and methoxy substitution could lead to enhanced potency or a more favorable environmental profile. gunjalindustries.com

As synthetic methods continue to advance, the demand for precisely functionalized and versatile intermediates will grow, securing a valuable place for compounds like this compound in the toolkit of the modern synthetic chemist.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| Appearance | (Predicted) Colorless to light yellow solid or liquid |

| Boiling Point | (Predicted) >200 °C |

| Density | (Predicted) ~1.7 g/cm³ |

This table presents key computed or predicted physicochemical properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClFO2 |

|---|---|

Molecular Weight |

267.48 g/mol |

IUPAC Name |

4-bromo-2-fluoro-3-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 |

InChI Key |

IORWQGDPULAYLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Methoxybenzoyl Chloride

Precursor Synthesis Strategies

The primary precursor for the target acyl chloride is 4-Bromo-2-fluoro-3-methoxybenzoic acid. Its synthesis involves multi-step processes starting from simpler aromatic compounds. The key challenge lies in the regioselective introduction of the bromo, fluoro, methoxy (B1213986), and carboxyl functional groups onto the benzene (B151609) ring.

Synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic Acid

Several strategic approaches can be envisioned for the construction of this polysubstituted benzoic acid. These methods include building the carbon framework via carboxylation reactions or modifying existing functional groups on a pre-functionalized aromatic ring.

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

In the context of synthesizing 4-bromo-2-fluoro-3-methoxybenzoic acid, a plausible starting material would be 1-bromo-3-fluoro-2-methoxybenzene. The methoxy group can act as a directing group for lithiation. However, the presence of fluoro and bromo substituents significantly influences the acidity of the aromatic protons. The fluorine atom, being a strong ortho-directing group, often dictates the site of lithiation. epfl.chpsu.edu Deprotonation of fluoroarenes typically occurs at a position adjacent to the fluorine atom. epfl.ch The reaction of a suitably substituted fluoroarene with a strong base like lithium diisopropylamide (LDA) or a butyllithium/potassium tert-butoxide superbase can generate a specific organolithium species, which is then carboxylated using CO2. epfl.chpsu.edu Steric factors also play a crucial role in determining the regioselectivity of the lithiation process. core.ac.uk

Table 1: Ortho-Lithiation and Carboxylation Conditions

| Lithiating Agent | Electrophile | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| n-Butyllithium | Carbon Dioxide (CO2) | THF / Ether | -78 °C to RT | Variable | core.ac.uk |

| Lithium Diisopropylamide (LDA) | Carbon Dioxide (CO2) | THF | -78 °C to RT | Variable | psu.edu |

Palladium-catalyzed carbonylation offers an alternative to organometallic-based carboxylation methods. google.com This approach typically involves the reaction of an aryl halide with a source of carbon monoxide in the presence of a palladium catalyst. nih.govmit.edu A significant advantage is the potential to use carbon dioxide (CO2) as the carbonyl source, which is less toxic than carbon monoxide (CO). nih.govresearchgate.net

For the synthesis of 4-bromo-2-fluoro-3-methoxybenzoic acid, a suitable precursor would be 1,4-dibromo-2-fluoro-3-methoxybenzene. A selective palladium-catalyzed carbonylation at one of the bromine positions could yield the desired benzoic acid. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. researchgate.net Recent advancements have developed catalytic systems, such as Pd(dba)2/DPEPhos, that facilitate the direct carbonylation of aryl bromides with CO2 under mild conditions. researchgate.net

Table 2: Palladium-Catalyzed Carbonylation of Aryl Bromides

| Catalyst System | Carbonyl Source | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 / Xantphos | CO (atmospheric pressure) | Na2CO3 | Toluene (B28343) | 80 °C | nih.gov |

This strategy involves starting with an aromatic compound that already contains some of the required substituents and then chemically transforming them to achieve the final product. ub.eduvanderbilt.edu For instance, a synthetic route could begin with a substituted aniline (B41778), such as 3-fluoro-4-methoxyaniline. nih.gov This aniline could be brominated at the desired position, followed by a Sandmeyer reaction on the amino group. The Sandmeyer reaction would first involve diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by reaction with a copper(I) cyanide to introduce a cyano group. Subsequent hydrolysis of the cyano group would yield the carboxylic acid.

Another approach involves the oxidation of a methyl group on a substituted toluene. For example, starting with 4-bromo-2-fluoro-3-methoxytoluene, oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) would yield the corresponding benzoic acid. guidechem.com

Table 3: Example of Functional Group Interconversion via Oxidation

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |

|---|

Halogenation and Alkoxylation Pathways to Key Intermediates

The synthesis of the necessary precursors, such as 1-bromo-3-fluoro-2-methoxybenzene, often requires specific halogenation and alkoxylation reactions. For example, one could start with a commercially available compound like p-fluoronitrobenzene. This compound can undergo bromination to introduce a bromine atom at the desired position. google.com The subsequent step would involve a nucleophilic aromatic substitution reaction where the nitro group is displaced by a methoxy group using sodium methoxide. google.com Finally, reduction of the nitro group would yield an aniline, which could then be further functionalized.

Acyl Chlorination Reactions

The final step in the synthesis of 4-bromo-2-fluoro-3-methoxybenzoyl chloride is the conversion of the carboxylic acid group of 4-bromo-2-fluoro-3-methoxybenzoic acid into an acyl chloride. This is a standard nucleophilic acyl substitution reaction. libretexts.org

Commonly used chlorinating agents for this transformation include thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), and phosphorus trichloride (B1173362) (PCl3). researchgate.net The reaction with thionyl chloride is often performed neat or in an inert solvent, with the byproducts being sulfur dioxide and hydrogen chloride gas. Oxalyl chloride is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF). The use of phosphorus trichloride is also an atom-efficient method where the major side product, phosphonic acid, is non-toxic and easily removed. researchgate.net

Table 4: Common Reagents for Acyl Chlorination

| Chlorinating Agent | Catalyst | Typical Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl2) | None or DMF (catalytic) | Reflux | SO2, HCl | |

| Oxalyl Chloride ((COCl)2) | DMF (catalytic) | Inert solvent, RT | CO, CO2, HCl | google.com |

The choice of reagent and reaction conditions depends on the scale of the reaction and the presence of other functional groups in the molecule. After the reaction is complete, the excess chlorinating agent and solvent are typically removed by distillation to yield the crude acyl chloride, which can be purified further if necessary.

Use of Thionyl Chloride and Oxalyl Chloride for Carboxylic Acid Activation

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.comresearchgate.net

The reaction of 4-bromo-2-fluoro-3-methoxybenzoic acid with thionyl chloride is a widely used method. researchgate.netyoutube.com Thionyl chloride is often used in excess, serving as both the reagent and the solvent. The mixture is typically heated under reflux to drive the reaction to completion. commonorganicchemistry.comgoogle.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired benzoyl chloride product. youtube.comgoogle.com

Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions. commonorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.comresearchgate.net Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, facilitating easy removal from the reaction mixture. youtube.com

Application of Phosphorous Halides (PCl₃, PCl₅, POCl₃)

Phosphorous halides, including phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are classic reagents for converting carboxylic acids to their corresponding acid chlorides. jcsp.org.pklibretexts.org

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature or with gentle warming. libretexts.org The reaction yields the desired benzoyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.

Phosphorus Trichloride (PCl₃): This liquid reagent requires a stoichiometry of three moles of the carboxylic acid to one mole of PCl₃. byjus.com The reaction produces the benzoyl chloride and phosphorous acid (H₃PO₃) as a byproduct. libretexts.orgbyjus.com The non-volatile nature of phosphorous acid can sometimes complicate product isolation compared to methods that produce only gaseous byproducts.

These reagents are powerful chlorinating agents but are often used less frequently than thionyl chloride or oxalyl chloride due to the formation of non-gaseous byproducts that can make purification more challenging. libretexts.org

Optimization of Reaction Conditions: Solvents, Temperature, Catalysts (e.g., DMF as catalyst)

Optimizing reaction conditions is crucial for maximizing yield, purity, and reaction rate while minimizing side reactions. Key parameters include the choice of solvent, operating temperature, and the use of catalysts.

Solvents: The choice of solvent depends on the chlorinating agent. For reactions with thionyl chloride, it can be used in excess as the solvent, or an inert solvent may be employed. commonorganicchemistry.com For oxalyl chloride and phosphorous halides, inert solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are common. commonorganicchemistry.comjcsp.org.pk

Temperature: Reaction temperatures vary significantly. Thionyl chloride reactions often require heating to reflux (around 75-80°C). google.comije.ir In contrast, reactions with oxalyl chloride are typically effective at room temperature. commonorganicchemistry.comresearchgate.net

Catalysts: A catalytic amount of N,N-dimethylformamide (DMF) is widely used to accelerate the conversion of carboxylic acids to acid chlorides, particularly with oxalyl chloride and thionyl chloride. commonorganicchemistry.comwebsite-files.comnih.gov The mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, an imidoyl chloride intermediate. youtube.comnih.gov This intermediate is a highly reactive electrophile that then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. youtube.comnih.gov Studies have shown that even a small molar percentage of DMF can significantly increase the reaction rate and yield. jcsp.org.pk

| Parameter | Thionyl Chloride | Oxalyl Chloride | Phosphorus Halides (PCl₅, PCl₃) |

| Typical Solvent | Neat (reagent as solvent) or inert solvent | Dichloromethane (DCM) | Inert solvent (e.g., Chloroform) |

| Temperature | Reflux (70-80°C) | Room Temperature | Room Temperature to gentle heating |

| Catalyst | DMF (optional, but accelerates) | DMF (catalytic amount is standard) | Generally not used |

| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g) | POCl₃(l), HCl(g) or H₃PO₃(s) |

Alternative Synthetic Routes and Methodological Advancements

Beyond traditional batch methods, modern synthetic chemistry offers advanced strategies for the preparation of this compound that can enhance efficiency, safety, and scalability.

Flow Chemistry Approaches for Scalability

Flow chemistry, or continuous-flow synthesis, is a powerful tool for scaling up chemical reactions safely and efficiently. beilstein-journals.org In a flow reactor, reagents are continuously pumped and mixed in a micro-channel or tube, allowing for precise control over reaction parameters like temperature, pressure, and mixing. researchgate.net This technology is particularly advantageous for reactions that are highly exothermic, as the high surface-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots and byproduct formation. beilstein-journals.org The synthesis of benzoyl chlorides can be adapted to flow systems, enabling safer handling of reactive chlorinating agents and offering a direct path to scalable, on-demand production with improved yield and purity compared to traditional batch methods. beilstein-journals.orgresearchgate.net

| Feature | Batch Processing | Flow Chemistry |

| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer |

| Heat Transfer | Inefficient, risk of hot spots | Highly efficient, superior temperature control |

| Safety | Higher risk with large volumes of reagents | Improved safety, small reaction volumes at any time |

| Mixing | Can be inefficient, leading to gradients | Rapid and efficient mixing |

| Yield & Selectivity | Variable | Often higher yields and better selectivity beilstein-journals.org |

Chemo- and Regioselective Synthesis Protocols

For a polysubstituted benzene ring like that in this compound, chemo- and regioselectivity are critical. These protocols ensure that reactions occur at the desired functional group and position on the aromatic ring. The synthesis of the starting material, 4-bromo-2-fluoro-3-methoxybenzoic acid, must be carefully designed to install the substituents in the correct orientation. Advanced strategies, such as substrate-directed synthesis, can be employed where existing functional groups on the molecule direct incoming reagents to a specific position. rsc.org Furthermore, modern catalytic systems, including palladium-catalyzed cross-coupling reactions, can be used to construct the substituted aromatic core with high precision before the final conversion to the benzoyl chloride. acs.org Such protocols are essential for the unambiguous synthesis of complex, highly functionalized molecules. rsc.orgrsc.org

Green Chemistry Considerations in Synthesis

The synthesis of acyl chlorides, including this compound, from carboxylic acids is commonly performed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The reaction with thionyl chloride, for instance, produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. ucla.edu Applying the principles of green chemistry is crucial to minimize the environmental impact of this process. wjpmr.com

The choice of solvent is a key consideration in green chemistry. For the chlorination of aromatic carboxylic acids, common solvents include toluene, xylene, or dichlorobenzene. researchgate.net However, a greener approach prioritizes the reduction or complete elimination of solvents.

One common industrial practice involves using an excess of the liquid chlorinating agent, such as thionyl chloride, to serve as both the reactant and the solvent medium. rsc.org While this eliminates the need for an additional solvent, it presents challenges in removing the excess corrosive reagent after the reaction is complete. researchgate.netreddit.com From a green chemistry standpoint, the ideal scenario is a solvent-free reaction. If a solvent is necessary, the choice should be guided by safety and environmental impact, favoring less hazardous options over chlorinated solvents like dichloromethane. ucla.eduresearchgate.net

| Solvent/Condition | Rationale for Use | Green Chemistry Considerations |

|---|---|---|

| Neat (Solvent-free) | Uses excess thionyl chloride as the reaction medium, minimizing waste streams. researchgate.netrsc.org | Pro: Eliminates auxiliary solvent waste. Con: Requires removal/recycling of excess corrosive reagent; potential for thermal runaway if not controlled. |

| Toluene / Xylene | Inert, non-polar solvents that facilitate the reaction, particularly if the starting acid has low solubility in thionyl chloride. researchgate.net | Pro: Generally preferred over halogenated solvents. Con: Volatile organic compounds (VOCs); requires energy for post-reaction removal. |

| Dichloromethane (DCM) | Effective solvent for many organic reactions. ucla.edu | Con: Considered a hazardous solvent with environmental and health concerns; should be avoided if possible. |

To improve reaction rates and efficiency, the conversion of carboxylic acids to acyl chlorides is often catalyzed. The most common catalysts for reactions involving thionyl chloride are tertiary amines like pyridine (B92270) or amides such as N,N-dimethylformamide (DMF). rsc.orgyoutube.com

These catalysts function by reacting with the chlorinating agent to form a highly reactive intermediate (a Vilsmeier-Haack reagent in the case of DMF), which then efficiently converts the carboxylic acid to the acyl chloride. youtube.commasterorganicchemistry.com This catalytic approach allows reactions to proceed under milder conditions and can reduce the required excess of the chlorinating agent. youtube.com While only small quantities of the catalyst are needed, their recovery poses a green chemistry challenge. DMF, for example, has a high boiling point, making its separation from the product via distillation difficult and energy-intensive. reddit.com Alternative catalysts, such as Brønsted acids, have been explored, offering a cheaper alternative, though they introduce their own separation and waste considerations. tandfonline.com

| Catalyst | Function | Green Chemistry Considerations |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Forms a reactive Vilsmeier-Haack intermediate with SOCl₂, accelerating the reaction. youtube.commasterorganicchemistry.com | Pro: Highly effective in small amounts. Con: High boiling point makes it difficult to remove and recover; potential toxicity. reddit.com |

| Pyridine | Acts as a nucleophilic catalyst, activating the chlorinating agent. masterorganicchemistry.com | Pro: Effective catalyst. Con: Toxic and malodorous; can be difficult to separate from the product. |

| Brønsted Acids (e.g., H₂SO₄) | Protonates the carboxylic acid, making it more susceptible to nucleophilic attack. tandfonline.com | Pro: Inexpensive. Con: Introduces corrosive waste streams that require neutralization. |

The primary waste products from the synthesis of a benzoyl chloride using thionyl chloride are the gaseous byproducts HCl and SO₂, along with unreacted chlorinating agent and any solvent or catalyst used. wikipedia.orgucla.edu A key principle of green chemistry is waste prevention.

The atom economy of this reaction is inherently poor because SO₂ and HCl are generated as waste. ucla.edu In an industrial setting, these acidic gases cannot be released into the atmosphere and must be neutralized in a "scrubber," typically with a sodium hydroxide (B78521) solution. This process prevents air pollution but creates a liquid waste stream of sodium chloride and sodium sulfite.

Strategies to minimize waste include:

Optimizing Stoichiometry: Using a minimal excess of the chlorinating agent reduces the amount that needs to be removed or recycled post-reaction.

Reagent Recovery: Excess thionyl chloride can be recovered by distillation for reuse, though this is an energy-intensive process. researchgate.net

Alternative Reagents: While phosgene (B1210022) is a highly efficient chlorinating agent, its extreme toxicity makes it a poor choice from a safety and environmental perspective. guidechem.com Oxalyl chloride is another alternative that produces gaseous byproducts (CO, CO₂, HCl), but it is more expensive than thionyl chloride. wikipedia.org

| Waste Product | Source | Mitigation/Reduction Strategy |

|---|---|---|

| Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂) | Byproducts of the reaction between the carboxylic acid and thionyl chloride. wikipedia.org | Neutralization in a gas scrubber with a basic solution (e.g., NaOH) to prevent atmospheric release. |

| Excess Thionyl Chloride | Used in stoichiometric excess to ensure complete conversion and/or as a solvent. rsc.org | Recovery via distillation for reuse; optimization of reaction to minimize necessary excess. researchgate.net |

| Spent Solvents and Catalysts | Used as reaction medium and to increase reaction rate. researchgate.netmasterorganicchemistry.com | Minimize or eliminate solvent use; choose recyclable catalysts where possible; dispose of waste via appropriate channels. |

| Aqueous Salt Solution | Generated from the gas scrubber. | Wastewater treatment before discharge. |

Industrial Production Methodologies and Process Optimization

The industrial production of benzoyl chlorides can be accomplished through several routes, including the reaction of benzoic acid with chlorinating agents or the hydrolysis of benzotrichloride. procurementresource.comatamanchemicals.com For a substituted compound like this compound, synthesis from the corresponding benzoic acid is the most direct method.

Scaling this reaction from the laboratory to an industrial plant requires careful process optimization to ensure safety, efficiency, and product quality.

Reactor Design: The reaction is highly corrosive due to the presence of thionyl chloride and the generation of HCl gas. Therefore, glass-lined steel reactors are the standard material of construction. google.com The reactor must be equipped with an efficient stirring mechanism, a reflux condenser, and a system to safely vent the gaseous byproducts to a scrubber.

Process Control: The reaction is exothermic, and precise temperature control is critical to prevent runaway reactions and the formation of impurities. Jacketed reactors are used to circulate heating or cooling fluids. patsnap.com Reagents are typically added slowly and in a controlled manner to manage the rate of reaction and gas evolution.

Purification: The final product, this compound, is expected to be a high-boiling liquid. The standard industrial method for purification is fractional distillation under reduced pressure (vacuum distillation). google.com This allows the product to be vaporized at a lower temperature, preventing thermal degradation while separating it from non-volatile starting materials, catalysts, or polymeric byproducts.

Waste Handling: An industrial facility must have a robust off-gas treatment system (scrubber) to neutralize all acidic gases produced during the reaction and distillation processes, in compliance with environmental regulations.

| Process Parameter | Optimization Goal | Typical Industrial Method |

|---|---|---|

| Reagent Addition | Control reaction rate, manage exotherm and off-gassing. | Slow, controlled addition of thionyl chloride to the benzoic acid via a dosing pump. |

| Temperature Control | Ensure optimal reaction kinetics and prevent side reactions or product degradation. | Use of jacketed, temperature-controlled, glass-lined reactors. patsnap.com |

| Product Isolation & Purification | Achieve high purity and yield. | Fractional distillation under reduced pressure to separate the product from impurities. google.com |

| Waste Gas Treatment | Prevent release of corrosive and toxic gases (HCl, SO₂). | Directing all vented gases through a packed-column scrubber containing a caustic solution. |

| Materials of Construction | Withstand highly corrosive reaction conditions. | Glass-lined steel reactors and piping. google.com |

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluoro 3 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides, including 4-bromo-2-fluoro-3-methoxybenzoyl chloride. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.org This addition-elimination sequence results in the substitution of the chloride with the incoming nucleophile. libretexts.org

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral alkoxide intermediate is formed.

Elimination of Leaving Group: The carbonyl group is reformed by the elimination of the chloride ion (Cl-), which is an excellent leaving group.

This compound readily reacts with alcohols in a process known as esterification to yield the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

General Reaction Scheme:

| Alcohol (R-OH) | Product |

| Methanol | Methyl 4-bromo-2-fluoro-3-methoxybenzoate |

| Ethanol | Ethyl 4-bromo-2-fluoro-3-methoxybenzoate |

| Isopropanol | Isopropyl 4-bromo-2-fluoro-3-methoxybenzoate |

The reaction of this compound with primary or secondary amines produces the corresponding amides. This amidation process is generally rapid and exothermic. wikipedia.org The amine acts as the nucleophile, attacking the carbonyl carbon. researchgate.netnih.gov In this reaction, two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed. Alternatively, one equivalent of the amine can be used along with a different base, like pyridine or sodium hydroxide (B78521) (in the Schotten-Baumann reaction).

General Reaction Scheme:

| Amine (RNH2 / R2NH) | Product |

| Ammonia (NH3) | 4-Bromo-2-fluoro-3-methoxybenzamide |

| Aniline (B41778) | N-phenyl-4-bromo-2-fluoro-3-methoxybenzamide |

| Diethylamine | N,N-diethyl-4-bromo-2-fluoro-3-methoxybenzamide |

In a reaction analogous to ester formation, this compound can react with thiols (mercaptans) to form thioesters. Thiols are potent nucleophiles, and the reaction proceeds efficiently, often in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, and to scavenge the HCl byproduct. organic-chemistry.org

General Reaction Scheme:

Reactions with hydrazine (B178648) and its derivatives yield hydrazides. For instance, the reaction with hydrazine hydrate (B1144303) will produce 4-bromo-2-fluoro-3-methoxybenzoylhydrazide. Similarly, reaction with hydroxylamine (B1172632) leads to the formation of the corresponding hydroxamic acid derivative, N-hydroxy-4-bromo-2-fluoro-3-methoxybenzamide. These reactions follow the standard nucleophilic acyl substitution pathway.

The reactivity of a substituted benzoyl chloride in nucleophilic acyl substitution is governed by the electronic properties of the substituents on the aromatic ring. acs.org Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction. Conversely, electron-donating groups decrease reactivity. stackexchange.com

For this compound, the substituents are:

Fluorine (at C2): Strongly electron-withdrawing via the inductive effect (-I).

Bromine (at C4): Electron-withdrawing via the inductive effect (-I) and weakly electron-donating through resonance (+M), with the inductive effect generally dominating for halogens.

Methoxy (B1213986) (at C3): Electron-withdrawing via the inductive effect (-I) and strongly electron-donating via resonance (+M).

| Compound | Key Substituent Effects | Predicted Reactivity (relative to Benzoyl Chloride) |

| Benzoyl Chloride | Reference | Reference |

| 4-Nitrobenzoyl Chloride | Strong -I, -M (Nitro group) | More reactive |

| 4-Methoxybenzoyl Chloride | Weak -I, Strong +M (Methoxy group) | Less reactive |

| This compound | Strong -I (Fluoro), -I (Bromo), +M/-I (Methoxy) | More reactive (due to dominant -I effects, especially from ortho-fluoro) |

Hydrolysis Pathways and Stability Considerations

Like most acyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis. wikipedia.org The reaction with water, which acts as a nucleophile, results in the formation of the corresponding carboxylic acid, 4-bromo-2-fluoro-3-methoxybenzoic acid, and hydrochloric acid. rsc.org This reaction proceeds through the same nucleophilic acyl substitution mechanism described previously.

Hydrolysis Reaction:

Due to this reactivity, the compound must be handled and stored under anhydrous (moisture-free) conditions to prevent degradation. fishersci.com The presence of atmospheric humidity is sufficient to cause slow hydrolysis, leading to the liberation of corrosive HCl gas. The rate of hydrolysis is influenced by the substituents on the ring; the electron-withdrawing fluoro and bromo groups that enhance its reactivity towards other nucleophiles also make it more susceptible to hydrolysis compared to benzoyl chlorides with electron-donating groups.

Kinetics and Mechanism of Hydrolytic Decomposition

The hydrolysis of this compound, like other benzoyl chlorides, proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a water molecule on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the corresponding carboxylic acid and hydrochloric acid.

Influence of pH on Hydrolysis Rate

The rate of hydrolysis of this compound is expected to be pH-dependent. Under neutral to acidic conditions, the primary nucleophile is the water molecule. As the pH increases into the alkaline range, the concentration of the more nucleophilic hydroxide ion (OH⁻) increases. The hydroxide ion is a much stronger nucleophile than water, and therefore, the rate of hydrolysis is expected to increase significantly at higher pH values.

The general trend for the hydrolysis of benzoyl chlorides shows a rate minimum in the acidic region, a region of pH-independent rate, and a base-catalyzed region at higher pH. It is important to note that at very low pH, the rate might slightly decrease due to the protonation of the carbonyl oxygen, which would decrease its electrophilicity.

A hypothetical pH-rate profile for the hydrolysis of this compound would likely exhibit a "V" or "U" shape, characteristic of reactions that are catalyzed by both acid and base, with a region of minimal rate at an intermediate pH.

Hypothetical pH-Rate Profile Data

| pH Range | Dominant Nucleophile | Expected Rate of Hydrolysis |

| < 2 | H₂O (potential acid catalysis/inhibition) | Moderate to Slow |

| 2 - 6 | H₂O (uncatalyzed) | Slow (Rate Minimum) |

| 6 - 9 | H₂O and OH⁻ | Increasing with pH |

| > 9 | OH⁻ (base-catalyzed) | Rapid |

Reduction Reactions

The carbonyl group of this compound can be selectively reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

Formation of Aldehydes (e.g., Rosenmund Reduction or similar)

The partial reduction of an acyl chloride to an aldehyde is a valuable synthetic transformation. The Rosenmund reduction is a classic method for this conversion, employing a poisoned palladium catalyst (typically palladium on barium sulfate) and hydrogen gas. doubtnut.comaakash.ac.inbyjus.com The "poison," such as quinoline-sulfur, is crucial to deactivate the catalyst and prevent over-reduction of the aldehyde to the corresponding alcohol. vedantu.comvaia.com

For the synthesis of 4-Bromo-2-fluoro-3-methoxybenzaldehyde, the benzoyl chloride would be dissolved in an inert solvent like toluene (B28343) or xylene, and hydrogenated in the presence of the Rosenmund catalyst.

Alternative methods for the selective reduction of acyl chlorides to aldehydes include the use of specific hydride reagents at low temperatures. For instance, diisobutylaluminum hydride (DIBAL-H) at -78 °C is known to effectively reduce acyl chlorides to aldehydes.

Typical Reaction Conditions for Aldehyde Formation

| Method | Reducing Agent | Catalyst/Conditions | Solvent |

| Rosenmund Reduction | H₂ | Pd/BaSO₄, poison (e.g., quinoline-sulfur) | Toluene or Xylene |

| Hydride Reduction | DIBAL-H | Low temperature (-78 °C) | THF or Toluene |

Synthesis of Benzylic Alcohols

Stronger reducing agents will reduce the acyl chloride functionality completely to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. The reaction typically involves the addition of the benzoyl chloride to a solution of LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent but can also be used for the reduction of acyl chlorides to alcohols, often in the presence of a protic solvent or with specific activation.

The product of this reduction would be (4-Bromo-2-fluoro-3-methoxyphenyl)methanol.

Typical Reaction Conditions for Benzylic Alcohol Formation

| Reducing Agent | Solvent | Workup |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Aqueous acid or base |

| Sodium Borohydride (NaBH₄) | THF/Methanol or Ethanol | Aqueous workup |

Cross-Coupling Reactions (Indirect via derived intermediates)

The bromine atom on the aromatic ring of this compound provides a handle for carbon-carbon bond formation through various cross-coupling reactions. However, the benzoyl chloride functionality is generally not compatible with the conditions of many of these reactions. Therefore, it is typically necessary to first convert the benzoyl chloride to a more stable derivative, such as an ester or an amide, or to reduce it to the corresponding benzyl (B1604629) alcohol, before proceeding with the cross-coupling step. A more direct approach involves the conversion of the aryl bromide to a boronic acid or ester derivative, which can then participate in Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling (after conversion to boronic acid/ester)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or boronic ester) and an organohalide. rsc.orgresearchgate.net To utilize the bromine atom of this compound in a Suzuki-Miyaura reaction, the compound must first be converted into a suitable boronic acid or, more commonly, a boronic ester derivative.

A plausible synthetic route would involve the conversion of the corresponding aniline (4-bromo-2-fluoro-3-methoxyaniline) to the aryl bromide. This aryl bromide can then be transformed into a boronic ester, for example, through a Miyaura borylation reaction using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. rsc.org

Once the 4-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol (B44631) ester is synthesized, it can be coupled with various aryl or vinyl halides or triflates under standard Suzuki-Miyaura conditions. These conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). nih.gov

Hypothetical Suzuki-Miyaura Coupling Reaction Data

| Aryl Boronic Ester | Coupling Partner (Ar-X) | Palladium Catalyst | Base | Solvent |

| 4-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester | Phenyl iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water |

| 4-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester | 4-Vinylpyridine | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water |

| 4-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester | 2-Bromothiophene | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/Water |

Negishi and Stille Coupling (after conversion to organometallic species)

The aryl bromide moiety of this compound is theoretically susceptible to conversion into an organometallic species suitable for cross-coupling reactions. This would typically involve transformation into an organozinc reagent for Negishi coupling or an organostannane for Stille coupling. These palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds.

However, a thorough search of scientific literature did not yield any specific examples or studies detailing the conversion of this compound to a corresponding organozinc or organostannane derivative, nor its subsequent use in Negishi or Stille coupling reactions. The reactivity of the acyl chloride group would likely need to be considered and potentially protected before the formation of the organometallic species to avoid undesired side reactions. Without experimental data, any discussion of reaction conditions, catalyst systems, or yields would be purely speculative.

Radical Reactions and Photoredox Catalysis

The aryl bromide functional group can participate in radical reactions, often initiated by radical initiators or through photoredox catalysis. Visible-light photoredox catalysis, in particular, has emerged as a mild and versatile method for generating aryl radicals from aryl halides, which can then engage in various bond-forming reactions.

Despite the general applicability of these methods to aryl bromides, there is no specific research documenting the participation of this compound in radical reactions or photoredox-catalyzed transformations. Studies detailing the generation of a radical at the 4-position of the phenyl ring of this compound, and its subsequent reactions, have not been found. Therefore, no detailed research findings or data tables regarding its behavior under these conditions can be presented.

Stereochemical Aspects in Reactions Involving Chiral Nucleophiles or Auxiliaries

The benzoyl chloride group is an electrophilic site that can react with various nucleophiles. When a chiral nucleophile or a nucleophile bearing a chiral auxiliary is used, the reaction can proceed with stereoselectivity, potentially leading to the formation of chiral products. Such reactions are fundamental in asymmetric synthesis.

An extensive literature search did not uncover any studies focused on the stereochemical outcomes of reactions between this compound and chiral nucleophiles or auxiliaries. Research on the diastereoselectivity or enantioselectivity of such reactions, including any influence the substituents on the aromatic ring might have, is not present in the available scientific literature. Consequently, there are no specific findings or data to report on the stereochemical aspects of this compound's reactivity.

Applications in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

The strategic placement of multiple functional groups on the benzene (B151609) ring of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride makes it an invaluable tool for synthetic chemists. The interplay of the electron-withdrawing and donating groups, in concert with the reactive acyl chloride, allows for a stepwise and controlled elaboration of the molecular structure.

Construction of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, including but not limited to quinazolinones and benzothiazoles.

The general synthetic strategy involves the initial reaction of the benzoyl chloride with a suitably substituted aniline (B41778) or aminothiophenol to form an intermediate amide or thioamide. This intermediate can then undergo intramolecular cyclization to afford the desired heterocyclic core. For instance, reaction with a 2-aminobenzoic acid derivative can lead to the formation of a quinazolinone, a scaffold found in numerous biologically active compounds. Similarly, condensation with a 2-aminothiophenol (B119425) can yield a benzothiazole (B30560) moiety, another privileged structure in drug discovery. orientjchem.orgnih.govnih.govnih.gov

The presence of the bromo and fluoro substituents on the benzoyl chloride precursor allows for further functionalization of the resulting heterocyclic system through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening.

Synthesis of Polyfunctionalized Aromatic Compounds

The bromo and fluoro groups on the aromatic ring of this compound provide orthogonal handles for a variety of palladium-catalyzed cross-coupling reactions. mdpi.comnih.govmdpi.comnih.govrsc.org This allows for the sequential and selective introduction of different substituents, leading to the construction of highly functionalized aromatic compounds.

Table 1: Potential Cross-Coupling Reactions with this compound Derivatives

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond Formation |

| Suzuki Coupling | Boronic acids/esters | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amines | C-N |

| Stille Coupling | Organostannanes | C-C |

For example, the bromine atom can be selectively targeted in Suzuki or Sonogashira coupling reactions to introduce new carbon-carbon bonds, while the fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions. This stepwise functionalization is a powerful strategy for building molecular complexity and accessing novel chemical space.

Intermediates in Pharmaceutical Synthesis

The structural motifs present in this compound are frequently encountered in a wide range of pharmacologically active molecules. nih.gov Consequently, this compound serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Precursors for Active Pharmaceutical Ingredients (APIs)

The substituted benzoyl moiety is a common feature in many kinase inhibitors and other targeted therapies. nih.gov The specific combination of bromo, fluoro, and methoxy (B1213986) groups can influence the binding affinity and selectivity of a drug candidate for its biological target. For example, the fluorine atom can engage in favorable hydrogen bonding interactions within a protein's active site, while the methoxy group can occupy hydrophobic pockets. The bromine atom can serve as a handle for late-stage functionalization to optimize pharmacokinetic properties. While direct public literature on the use of this compound in the synthesis of specific commercial drugs is limited, its corresponding benzoic acid is a known intermediate in the synthesis of various pharmaceutical compounds. guidechem.comscbt.comamadischem.com

Scaffold Diversity in Drug Discovery

In the quest for novel therapeutics, the ability to rapidly generate a diverse range of molecules is crucial. This compound provides an excellent starting point for the creation of compound libraries for high-throughput screening. By systematically varying the substituents introduced via cross-coupling reactions or by reacting the benzoyl chloride with a diverse set of amines and alcohols, medicinal chemists can explore a vast chemical space and identify new lead compounds with desired biological activities.

Applications in Agrochemical and Specialty Chemical Synthesis

The unique electronic and steric properties conferred by the combination of halogen and methoxy substituents also make this compound a relevant building block in the agrochemical and specialty chemical sectors.

Fluorine-containing compounds, in particular, have a significant presence in modern agrochemicals, contributing to enhanced efficacy and metabolic stability. nih.govresearchgate.net The bromo-fluoro-methoxy aromatic motif can be incorporated into novel herbicides, fungicides, and insecticides. The bromine atom again serves as a key site for further chemical modification to fine-tune the biological activity and environmental profile of the target agrochemical.

In the realm of specialty chemicals, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, where the specific substitution pattern can influence properties like thermal stability, refractive index, and self-assembly behavior.

Development of Pesticides and Herbicides

The synthesis of novel pesticides and herbicides is a continuous effort to address the challenges of agricultural productivity and pest management. Substituted benzoyl chlorides are important intermediates in the production of a variety of agrochemicals. ed.ac.ukgoogle.comresearchgate.netgoogle.comgoogle.com The presence of halogen and methoxy groups in the molecular structure of these compounds can significantly influence their biological activity and selectivity.

The synthesis of complex agrochemicals often involves the coupling of a substituted benzoyl chloride with other heterocyclic or aromatic moieties. For example, in the synthesis of certain kinase inhibitors with potential pesticidal applications, substituted benzoyl chlorides are key building blocks. ed.ac.ukacs.orgnih.gov The highly reactive acyl chloride group of this compound would readily participate in acylation reactions with nucleophiles such as amines or alcohols, forming amide or ester linkages, respectively. These linkages are common in the structures of many pesticides and herbicides.

The specific combination of a bromine atom, a fluorine atom, and a methoxy group on the benzoyl chloride ring can be anticipated to fine-tune the biological activity and physical properties of the resulting agrochemical. The lipophilicity, metabolic stability, and binding affinity to the target site can all be modulated by these substituents. For example, the presence of a fluorine atom can often increase the metabolic stability and binding affinity of a molecule, while the bromo and methoxy groups can influence its transport properties and interaction with the target enzyme or receptor.

A plausible synthetic route for a hypothetical pesticide using this compound is outlined below:

| Reaction Step | Description | Reactants | Product |

| Acylation | The highly reactive acyl chloride group of this compound readily reacts with a nucleophilic amine or alcohol to form a stable amide or ester linkage. This is a common strategy in the synthesis of many biologically active molecules. | This compound, Aromatic or heterocyclic amine/alcohol | N-(Aryl/heterocyclyl)-4-bromo-2-fluoro-3-methoxybenzamide or Aryl/heterocyclyl 4-bromo-2-fluoro-3-methoxybenzoate |

| Cross-Coupling | The bromine atom on the aromatic ring can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further complexity and functionality to the molecule. This allows for the construction of a diverse library of potential pesticide candidates. | The brominated intermediate from the acylation step, Boronic acid or amine | A more complex, functionalized benzamide (B126) or benzoate (B1203000) derivative |

This table illustrates a generalized synthetic approach and does not represent a specific, known pesticide. The development of a new pesticide would involve extensive research to identify the optimal combination of substituents and molecular scaffolds to achieve the desired biological activity and safety profile.

Specialty Polymers and Materials

Substituted benzoyl chlorides are also valuable monomers in the synthesis of specialty polymers and high-performance materials. rsc.org Aromatic polyamides, for instance, are a class of polymers known for their exceptional thermal stability and mechanical strength, and they are often synthesized from aromatic diacid chlorides and aromatic diamines. researchgate.netmdpi.comresearchgate.net The incorporation of specific substituents on the monomer units can be used to tailor the properties of the resulting polymer, such as solubility, processability, and thermal behavior.

The use of this compound as a comonomer in the synthesis of aromatic polyamides could lead to materials with unique properties. The presence of the bromo, fluoro, and methoxy groups on the polymer backbone would disrupt chain packing and could enhance solubility, making the polymer more processable. The fluorine atom, in particular, is known to impart desirable properties to polymers, including increased thermal stability and chemical resistance. researchgate.netmdpi.comrsc.orgbohrium.com

Furthermore, the bromine atom on the polymer chain could serve as a reactive handle for post-polymerization modification. This would allow for the introduction of various functional groups, leading to the development of materials with tailored surface properties or for applications in areas such as membranes or functional coatings. For example, the bromine could be replaced with other functional groups via nucleophilic substitution or used in cross-linking reactions to enhance the mechanical properties of the polymer.

The synthesis of a specialty polymer using this compound could be envisioned through a polycondensation reaction with a suitable diamine.

| Polymerization Type | Monomers | Resulting Polymer | Potential Properties |

| Aromatic Polyamide Synthesis | This compound (as a comonomer with a diacid chloride), Aromatic diamine | Aromatic copolyamide | Enhanced solubility, thermal stability, and potential for post-polymerization functionalization |

| Polyester Synthesis | This compound (as a comonomer with a diacid chloride), Aromatic diol | Aromatic copolyester | Modified thermal properties, tailored refractive index, and potential for flame retardancy due to the bromine content |

This table provides a conceptual overview of how this compound could be incorporated into specialty polymers. The actual synthesis and characterization of such polymers would require experimental investigation to determine their specific properties and potential applications. The unique combination of substituents on this benzoyl chloride derivative makes it a promising candidate for the development of advanced materials with tailored functionalities.

Synthesis and Characterization of Derivatives of 4 Bromo 2 Fluoro 3 Methoxybenzoyl Chloride

Amide Derivatives

The synthesis of amide derivatives from 4-Bromo-2-fluoro-3-methoxybenzoyl chloride is typically achieved through the reaction of the acyl chloride with a primary or secondary amine. This nucleophilic acyl substitution reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic protocol involves dissolving the amine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This compound is then added to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A tertiary amine base, like triethylamine or N,N-diisopropylethylamine (DIPEA), is commonly included to scavenge the generated HCl. The reaction mixture is typically stirred for several hours at room temperature to ensure complete conversion. The resulting amide can then be isolated and purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.

While specific literature on the synthesis of a wide range of amides from this compound is limited, the synthesis of the closely related 4-bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid has been reported. This suggests that a similar reaction with methylamine and this compound would proceed efficiently.

Table 1: Representative Amide Derivatives of this compound

| Amine Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methylamine | 4-Bromo-2-fluoro-3-methoxy-N-methylbenzamide | C9H9BrFNO2 | 262.08 |

| Aniline (B41778) | 4-Bromo-2-fluoro-3-methoxy-N-phenylbenzamide | C14H11BrFNO2 | 324.15 |

| Diethylamine | 4-Bromo-2-fluoro-3-methoxy-N,N-diethylbenzamide | C12H15BrFNO2 | 304.16 |

Ester Derivatives

Esterification of this compound is readily accomplished by its reaction with an alcohol. This process, known as alcoholysis, also falls under the category of nucleophilic acyl substitution. The reaction is typically catalyzed by a weak base, such as pyridine (B92270), or a tertiary amine.

In a representative procedure, the alcohol is dissolved in a suitable solvent, and the base is added. This compound is then introduced to the mixture, and the reaction is allowed to proceed, often with stirring at room temperature. The workup procedure generally involves washing the reaction mixture with aqueous solutions to remove the catalyst and any unreacted starting materials, followed by drying and removal of the solvent. The final ester product can be purified by distillation or chromatography.

One specific example found in chemical databases is Ethyl 4-bromo-2-fluoro-3-methoxybenzoate. While detailed synthetic procedures are not extensively published, its formation would follow the general principles of esterification from the corresponding benzoyl chloride and ethanol.

Table 2: Representative Ester Derivatives of this compound

| Alcohol Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethanol | Ethyl 4-bromo-2-fluoro-3-methoxybenzoate | C10H10BrFO3 | 277.09 |

| Methanol | Methyl 4-bromo-2-fluoro-3-methoxybenzoate | C9H8BrFO3 | 263.06 |

| Isopropanol | Isopropyl 4-bromo-2-fluoro-3-methoxybenzoate | C11H12BrFO3 | 291.11 |

Thioester Derivatives

The synthesis of thioesters from this compound involves its reaction with a thiol (mercaptan). This reaction is analogous to the formation of esters and amides and proceeds via a nucleophilic acyl substitution mechanism where the sulfur atom of the thiol acts as the nucleophile.

The general method for preparing thioesters involves combining the thiol and this compound in a suitable solvent. A base, such as a tertiary amine, is typically added to neutralize the hydrogen chloride that is formed during the reaction. The reaction can be carried out at room temperature, and the product is isolated using standard workup and purification techniques. The reactivity of thiols allows for the formation of S-alkyl or S-aryl thioesters.

Table 3: Representative Thioester Derivatives of this compound

| Thiol Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethanethiol | S-Ethyl 4-bromo-2-fluoro-3-methoxybenzothioate | C10H10BrFO2S | 293.15 |

| Thiophenol | S-Phenyl 4-bromo-2-fluoro-3-methoxybenzothioate | C14H10BrFO2S | 357.20 |

| Benzyl (B1604629) mercaptan | S-Benzyl 4-bromo-2-fluoro-3-methoxybenzothioate | C15H12BrFO2S | 371.22 |

Ketone Derivatives (e.g., Friedel-Crafts acylation)

Ketone derivatives can be synthesized from this compound through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

In a typical Friedel-Crafts acylation, the aromatic substrate (e.g., benzene (B151609), toluene (B28343), or anisole) is treated with this compound and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) nih.gov. The reaction generates an acylium ion, which then attacks the aromatic ring to form the corresponding aryl ketone. The reaction is usually carried out in an inert solvent, and the product is isolated by quenching the reaction with water and subsequent extraction and purification. The regioselectivity of the acylation is influenced by the directing effects of the substituents on the aromatic substrate.

Table 4: Representative Ketone Derivatives from Friedel-Crafts Acylation

| Aromatic Substrate | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzene | (4-Bromo-2-fluoro-3-methoxyphenyl)(phenyl)methanone | C14H10BrFO2 | 325.13 |

| Anisole | (4-Bromo-2-fluoro-3-methoxyphenyl)(4-methoxyphenyl)methanone | C15H12BrFO3 | 355.16 |

| Toluene | (4-Bromo-2-fluoro-3-methoxyphenyl)(p-tolyl)methanone | C15H12BrFO2 | 339.16 |

Spectroscopic Characterization Techniques for Derivatives (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of the synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For the derivatives, characteristic signals would be observed for the aromatic protons, the methoxy (B1213986) group protons (typically a singlet around 3.9 ppm), and the protons of the newly introduced group (e.g., alkyl groups in amides and esters). The coupling patterns of the aromatic protons can help confirm the substitution pattern on the benzene ring.

¹³C NMR: Carbon-13 NMR spectroscopy is used to identify the different carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon (in the range of 160-180 ppm), the aromatic carbons (with chemical shifts influenced by the bromo, fluoro, and methoxy substituents), the methoxy carbon (around 56 ppm), and the carbons of the derivative functional group.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. A singlet or a multiplet would be expected for the fluorine atom, and its chemical shift would be indicative of its electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent absorption band for all the synthesized derivatives would be the carbonyl (C=O) stretching vibration. The position of this band is diagnostic of the type of carbonyl compound:

Amides: ~1630-1680 cm⁻¹

Esters: ~1735-1750 cm⁻¹

Thioesters: ~1680-1715 cm⁻¹

Ketones: ~1680-1700 cm⁻¹ Other characteristic bands would include C-O stretching for esters and ethers, N-H stretching for primary and secondary amides, and C-H stretching for aromatic and aliphatic moieties.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the synthesized derivative. The isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern can provide further structural information by showing the loss of specific groups from the molecule.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These in silico methods allow for the calculation of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 4-Bromo-2-fluoro-3-methoxybenzoyl chloride, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. This structural information is crucial as it forms the basis for all other computational property predictions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This data is illustrative and not based on published experimental or computational results.

| Parameter | Value |

| C-Br Bond Length (Å) | 1.910 |

| C-F Bond Length (Å) | 1.355 |

| C=O Bond Length (Å) | 1.190 |

| C-Cl Bond Length (Å) | 1.795 |

| C-O (methoxy) Bond Length (Å) | 1.360 |

| C-C-C Bond Angle (aromatic) (°) | ~120 |

| O=C-Cl Bond Angle (°) | 120.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the halogen and acyl chloride groups would influence the energies of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and not based on published experimental or computational results.

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Associated with the electron-rich aromatic ring and methoxy (B1213986) group. |

| LUMO | -2.15 | Primarily located on the carbonyl group of the benzoyl chloride moiety. |

| HOMO-LUMO Gap | 4.70 | Suggests moderate kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a highly positive (blue) region around the carbonyl carbon of the acyl chloride, confirming its high electrophilicity and susceptibility to attack by nucleophiles. The oxygen atom of the carbonyl group and the halogen atoms would exhibit negative potential (red or yellow), indicating their potential to interact with electrophiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in detailing the step-by-step pathways of chemical reactions, providing insights into transition states and the influence of the reaction environment.

Transition State Analysis for Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides like this compound. This reaction typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. Computational modeling can locate the transition state (TS) for both the nucleophilic attack and the departure of the leaving group (chloride ion).

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the rate of the reaction. For this compound, the presence of electron-withdrawing fluorine and bromine atoms is expected to enhance the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack compared to unsubstituted benzoyl chloride.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

For the acyl substitution reactions of this compound, polar solvents would be expected to stabilize the charged tetrahedral intermediate and the departing chloride ion, thereby accelerating the reaction. Computational studies can quantify this stabilization and help predict reaction outcomes in different solvent environments.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical and computational chemistry provides powerful tools for the prediction of the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these predictions, offering a good balance between accuracy and computational cost. By calculating the electronic structure of the molecule, it is possible to predict various spectroscopic data, including vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignments, and understanding the molecule's structure and bonding.

Vibrational Frequencies:

The vibrational frequencies of this compound can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a corresponding frequency and intensity. These predicted frequencies can then be compared with experimental infrared (IR) and Raman spectra. It's common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Key predicted vibrational frequencies for this compound would include the characteristic carbonyl (C=O) stretching frequency of the benzoyl chloride group, which is expected to be in the range of 1750-1800 cm⁻¹. The precise frequency is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromo and fluoro groups is expected to increase the C=O stretching frequency, while the electron-donating methoxy group would have the opposite effect. Other significant vibrational modes include C-Br, C-F, and C-O stretching frequencies, as well as various aromatic C-C and C-H vibrations.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | 1785 | Strong |

| Aromatic C=C Stretch | 1580 | Medium |

| Aromatic C=C Stretch | 1470 | Medium |

| C-O (methoxy) Stretch | 1250 | Strong |

| C-F Stretch | 1100 | Strong |

| C-Br Stretch | 650 | Medium |

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the specific computational method and basis set used.

NMR Chemical Shifts:

The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS).

For this compound, predicting the ¹³C and ¹H NMR spectra would be of particular interest. The chemical shift of the carbonyl carbon is expected to be significantly downfield, typical for acyl chlorides. The chemical shifts of the aromatic carbons and protons are influenced by the electronic effects of the bromo, fluoro, and methoxy substituents. The electronegative halogen atoms will generally cause a deshielding effect (downfield shift) on nearby carbons and protons, while the methoxy group will have a shielding effect (upfield shift), particularly at the ortho and para positions relative to it. However, the interplay of inductive and resonance effects from all three substituents will determine the final chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 168.5 |

| C1 (ipso to COCl) | 135.0 |

| C2 (ipso to F) | 155.0 (JC-F ≈ 250 Hz) |

| C3 (ipso to OCH₃) | 148.0 |

| C4 (ipso to Br) | 115.0 |

| C5 | 125.0 |

| C6 | 118.0 |

| Methoxy Carbon (OCH₃) | 56.0 |

Note: These are estimated values relative to TMS. JC-F represents the carbon-fluorine coupling constant.

Structure-Reactivity Relationships: Halogen and Methoxy Group Effects

The reactivity of this compound is significantly influenced by the electronic and steric effects of the bromo, fluoro, and methoxy substituents on the aromatic ring. These effects modulate the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack in reactions typical for acyl chlorides (e.g., hydrolysis, alcoholysis, amidation).

Electronic Effects:

The electronic effects of the substituents can be understood in terms of their inductive and resonance (mesomeric) effects.